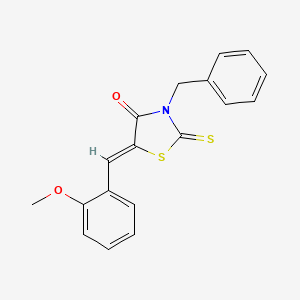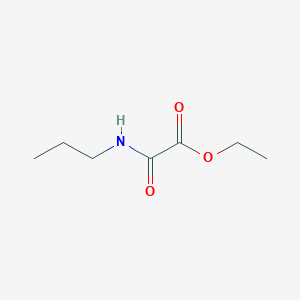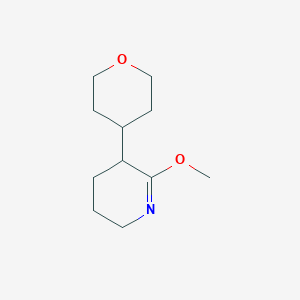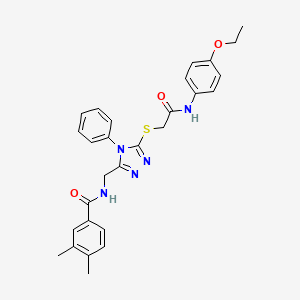
(Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one” belongs to a class of organic compounds known as thiazolidinones, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The presence of the benzylidene moiety indicates that this compound may have been synthesized through a condensation reaction .
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Applications
Thiazolidinones, including compounds similar to "(Z)-3-benzyl-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one," have been analyzed for their supramolecular structures. These studies reveal their potential in developing novel materials with specific properties. For instance, research on the hydrogen-bonded structures of thiazolidinone derivatives demonstrates complex sheet formations, which could have implications in material science and nanotechnology applications (Delgado et al., 2005).
Antimicrobial and Anticancer Applications
Thiazolidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Studies have identified certain derivatives as promising agents against microbial infections and various cancer cell lines, highlighting the versatility of thiazolidinone compounds in therapeutic applications. For example, a novel series of 4-thiazolidinone derivatives was synthesized, demonstrating significant antimicrobial and anticancer activity, underscoring the potential of these compounds in pharmaceutical research (Deep et al., 2016).
Photodynamic Therapy for Cancer Treatment
The photophysical and photochemical properties of certain thiazolidinone-related compounds, such as zinc phthalocyanines substituted with thiazolidinone derivatives, have been explored for their potential in photodynamic therapy (PDT). These studies suggest that thiazolidinone derivatives could enhance the effectiveness of PDT in treating cancer, given their good fluorescence properties and high singlet oxygen quantum yields, which are crucial for the success of this treatment modality (Pişkin et al., 2020).
Material Science and Polymer Chemistry
Research into thiazolidinone derivatives extends into material science, where these compounds are incorporated into polymers for various applications. The synthesis and characterization of polymers containing thiazolidinone moieties have revealed their potential in creating materials with unique electrical, thermal, and optical properties. This opens up new avenues for the use of thiazolidinone derivatives in developing innovative materials for electronics, coatings, and other industrial applications (Kaya et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit dna gyrase and cdk6 . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria. CDK6 is a protein kinase involved in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its targets (dna gyrase and cdk6) and inhibit their function . This inhibition could lead to the disruption of DNA replication in bacteria (if DNA gyrase is the target) or the arrest of cell growth and division (if CDK6 is the target) .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and cell cycle regulation, given its potential targets. Inhibition of DNA gyrase can disrupt the DNA replication process, affecting the survival and proliferation of bacteria. On the other hand, inhibition of CDK6 can disrupt the cell cycle, particularly the transition from G1 phase to S phase, leading to cell growth arrest .
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
The result of the action of this compound, based on its potential targets, could be the inhibition of bacterial growth (if DNA gyrase is the target) or the arrest of cell growth and division (if CDK6 is the target) . These effects could potentially be exploited for antibacterial or anticancer applications.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-21-15-10-6-5-9-14(15)11-16-17(20)19(18(22)23-16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTVZFGICBABNX-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2915099.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)
![6-chloro-N-(1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2915105.png)


![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)
![1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2915110.png)
![N1-(4-fluorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2915111.png)

![{Spiro[3.3]heptan-2-yl}methyl methanesulfonate](/img/structure/B2915114.png)
![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)
![2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2915117.png)

![3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide](/img/structure/B2915119.png)
